Ethyl 2-acetoxy-5-bromobenzoate
Description
Ethyl 2-acetoxy-5-bromobenzoate is an ethyl ester derivative of 5-bromo-2-hydroxybenzoic acid, where the hydroxyl group at position 2 is acetylated to form an acetoxy (-OAc) substituent. This structural modification enhances lipophilicity and stability compared to its hydroxyl counterpart, making it advantageous in pharmaceutical and synthetic applications. The bromine atom at position 5 contributes to its electronic profile, influencing reactivity and interaction with biological targets.
Properties
CAS No. |
1131622-49-5 |
|---|---|
Molecular Formula |
C11H11BrO4 |
Molecular Weight |
287.11 g/mol |
IUPAC Name |
ethyl 2-acetyloxy-5-bromobenzoate |
InChI |
InChI=1S/C11H11BrO4/c1-3-15-11(14)9-6-8(12)4-5-10(9)16-7(2)13/h4-6H,3H2,1-2H3 |
InChI Key |
JHWLHWISZBHDPV-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(C=CC(=C1)Br)OC(=O)C |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1)Br)OC(=O)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Substituent Effects on Ethyl 5-Bromo Benzoates
Key Observations :
- Acetoxy vs. Hydroxy : The acetoxy group reduces hydrogen-bonding capacity, increasing lipophilicity and making the compound more suitable as a prodrug or synthetic intermediate compared to the hydrophilic hydroxy derivative .
- Acetoxy vs. In contrast, the electron-withdrawing acetoxy group may slow such reactions but improve resistance to oxidation .
- Acetoxy vs. Chloro : Chloro’s stronger electron-withdrawing effect increases the electrophilicity of the ester carbonyl, making it more reactive toward nucleophiles compared to acetoxy .
Stability and Degradation
- Hydrolysis : The acetoxy group undergoes hydrolysis under acidic/basic conditions to yield 5-bromo-2-hydroxybenzoic acid, a property absent in methoxy or chloro analogs. This controlled degradation is advantageous in drug delivery .
- Thermal Stability : Chloro and methoxy derivatives exhibit higher thermal stability compared to acetoxy, which may degrade at elevated temperatures due to ester cleavage .
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